N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]propanamide
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Overview
Description
N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]propanamide is an organic compound that belongs to the class of oxazole derivatives. This compound is characterized by the presence of a bromophenyl group attached to an oxazole ring, which is further connected to a propanamide moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]propanamide typically involves the reaction of 4-bromobenzaldehyde with hydroxylamine hydrochloride to form 4-bromo-2-nitrobenzaldehyde oxime. This intermediate is then cyclized to form the oxazole ring. The final step involves the reaction of the oxazole derivative with propanoyl chloride to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of advanced purification techniques such as recrystallization and chromatography ensures the removal of impurities.
Chemical Reactions Analysis
Types of Reactions
N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide and potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of oxazole derivatives with additional oxygen-containing functional groups.
Reduction: Formation of phenyl-substituted oxazole derivatives.
Substitution: Formation of various substituted oxazole derivatives depending on the nucleophile used.
Scientific Research Applications
N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]propanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and antiproliferative activities.
Medicine: Investigated for its potential use as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]propanamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting antiproliferative properties .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Bromophenyl)propanamide
- N-(4-Bromophenyl)-3-phenylpropanamide
- 3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole
Uniqueness
N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]propanamide is unique due to the presence of both the bromophenyl and oxazole moieties, which confer distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced stability and reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C12H11BrN2O2 |
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Molecular Weight |
295.13 g/mol |
IUPAC Name |
N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]propanamide |
InChI |
InChI=1S/C12H11BrN2O2/c1-2-11(16)14-12-7-10(15-17-12)8-3-5-9(13)6-4-8/h3-7H,2H2,1H3,(H,14,16) |
InChI Key |
UQJHDBKFVCYYHI-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC1=CC(=NO1)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
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